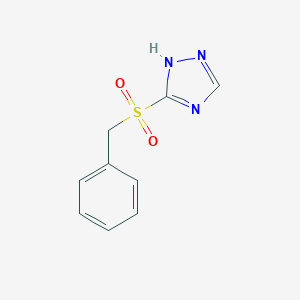
3-(benzylsulfonyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylsulfonyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
The 1,2,4-triazole scaffold, including derivatives like 3-(benzylsulfonyl)-1H-1,2,4-triazole, has shown significant antibacterial and antifungal properties. Recent studies indicate that compounds containing the triazole ring exhibit potent activity against a range of pathogens:
- Antibacterial Properties : Research has demonstrated that various triazole derivatives possess strong antibacterial activity against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, a study reported that a series of triazole derivatives showed minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like ciprofloxacin and vancomycin .
- Antifungal Activity : The antifungal efficacy of triazoles is well-documented. Compounds with the triazole structure have been effective against fungi such as Candida albicans and Aspergillus spp., often outperforming traditional antifungal agents .
Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. The structural modifications of triazoles can enhance their ability to inhibit cancer cell proliferation:
- Mechanism of Action : Some studies suggest that triazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in tumor growth . For example, certain synthesized triazoles have shown promising results in inhibiting thymidine phosphorylase, an enzyme linked to tumor progression .
Supramolecular Chemistry
The versatility of 1,2,4-triazoles extends to supramolecular chemistry where they are used for:
- Anion Recognition : Triazoles can act as receptors for anions due to their ability to form hydrogen bonds. This property is useful in developing sensors and materials for environmental applications .
- Catalysis : The unique electronic properties of triazole compounds make them suitable candidates for catalyzing various chemical reactions. Their ability to stabilize transition states can lead to increased reaction rates in organic synthesis .
Synthesis and Biological Evaluation
A comprehensive study synthesized a series of this compound derivatives and evaluated their biological activities:
- Synthesis Methodology : The compounds were synthesized using a multi-step synthetic pathway involving the reaction of benzylsulfonyl chloride with hydrazine derivatives followed by cyclization .
- Biological Testing : The synthesized compounds were tested against various bacterial and fungal strains. Notably, some derivatives exhibited MIC values lower than those of established antibiotics, indicating their potential as novel antimicrobial agents .
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| 3a | 0.5 (MRSA) | 2 (C. albicans) |
| 3b | 1.0 (E. coli) | 4 (A. fumigatus) |
| 3c | 0.25 (S. aureus) | 8 (C. albicans) |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between triazole derivatives and target proteins:
Propriétés
Numéro CAS |
29982-79-4 |
|---|---|
Formule moléculaire |
C9H9N3O2S |
Poids moléculaire |
223.25g/mol |
Nom IUPAC |
5-benzylsulfonyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H9N3O2S/c13-15(14,9-10-7-11-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11,12) |
Clé InChI |
JPQPSCZRSYIJIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=NN2 |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















